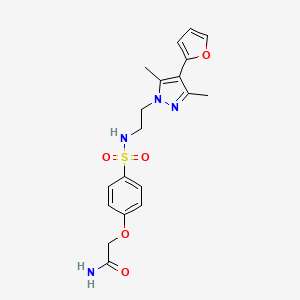

2-(4-(N-(2-(4-(furan-2-yl)-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)sulfamoyl)phenoxy)acetamide

Description

This compound is a structurally complex acetamide derivative featuring a furan-2-yl-substituted pyrazole core, a sulfamoyl linker, and a phenoxy-acetamide backbone. The furan and pyrazole moieties are known to contribute to aromatic interactions and hydrogen bonding, while the sulfamoyl group may enhance solubility or binding affinity .

Properties

IUPAC Name |

2-[4-[2-[4-(furan-2-yl)-3,5-dimethylpyrazol-1-yl]ethylsulfamoyl]phenoxy]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N4O5S/c1-13-19(17-4-3-11-27-17)14(2)23(22-13)10-9-21-29(25,26)16-7-5-15(6-8-16)28-12-18(20)24/h3-8,11,21H,9-10,12H2,1-2H3,(H2,20,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNZALPIIQLSSPU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1CCNS(=O)(=O)C2=CC=C(C=C2)OCC(=O)N)C)C3=CC=CO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N4O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

418.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-(N-(2-(4-(furan-2-yl)-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)sulfamoyl)phenoxy)acetamide involves multiple steps:

Preparation of 4-(furan-2-yl)-3,5-dimethyl-1H-pyrazole through a cyclization reaction of furfural and a suitable dicarbonyl compound.

N-alkylation of the pyrazole ring with a bromoethyl sulfonamide.

Coupling of the resulting N-(2-(4-(furan-2-yl)-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)sulfonamide with phenoxyacetic acid or its derivatives under appropriate conditions, such as using coupling agents like EDCI/HOBt.

Industrial Production Methods: While detailed industrial processes might vary, large-scale production would likely optimize the above steps, incorporating efficient reaction conditions and purification techniques such as recrystallization or chromatography to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions It Undergoes:

Oxidation: The furan ring can undergo oxidative cleavage under strong oxidative conditions.

Reduction: Nitro or azide derivatives can be reduced to amines.

Substitution: The phenoxy group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidizing agents such as KMnO₄ or O₃.

Reducing agents like H₂/Pd or LiAlH₄.

Nucleophiles such as alkoxides or thiolates for substitution reactions.

Major Products:

Oxidative cleavage can yield carbonyl compounds from the furan ring.

Reduction can produce various amines.

Substitution reactions yield derivatives based on the nucleophile used.

Scientific Research Applications

Anti-Tubercular Activity

Research indicates that compounds containing pyrazole derivatives exhibit significant anti-tubercular activity. A study focused on various substituted pyrazole derivatives demonstrated their efficacy against Mycobacterium tuberculosis, with several compounds showing IC50 values in the low micromolar range (1.35 to 2.18 µM) . The incorporation of sulfamoyl groups may enhance the bioactivity of the compound by improving solubility and bioavailability.

Anti-Cancer Potential

Recent investigations into pyrazole derivatives have revealed promising cytotoxic effects against various cancer cell lines. For instance, a derivative similar to the target compound was found to induce apoptosis in glioma cells with an IC50 value of 5.13 µM, outperforming standard treatments like 5-fluorouracil . This suggests that the target compound may also possess significant anti-cancer properties.

Synthesis and Characterization

The synthesis of 2-(4-(N-(2-(4-(furan-2-yl)-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)sulfamoyl)phenoxy)acetamide typically involves multi-step reactions starting from simpler precursors. The methodology often includes nucleophilic substitution reactions to introduce the furan and pyrazole groups effectively.

| Step | Reaction Type | Key Reagents | Outcome |

|---|---|---|---|

| 1 | Nucleophilic Substitution | KOH, DMSO | Formation of pyrazole derivative |

| 2 | Sulfonamide Formation | Sulfanilamide | Introduction of sulfamoyl group |

| 3 | Coupling Reaction | Phenoxyacetic acid derivatives | Final product synthesis |

In Vitro Studies

In vitro studies are essential for evaluating the biological activity of synthesized compounds. The target compound's derivatives have been subjected to cytotoxicity assays against various cancer cell lines, demonstrating selective toxicity towards malignant cells while sparing normal cells .

Molecular Docking Studies

Molecular docking studies can provide insights into the binding affinity and interaction mechanisms of the compound with biological targets. These studies suggest that the presence of multiple functional groups enhances the binding potential to target proteins involved in disease pathways .

Summary and Future Directions

The compound This compound shows considerable promise in medicinal chemistry, particularly for its anti-tubercular and anti-cancer activities. Future research should focus on:

- Optimization of Synthesis : Streamlining synthetic pathways to improve yield and reduce costs.

- In Vivo Studies : Conducting animal studies to evaluate pharmacokinetics and therapeutic efficacy.

- Mechanistic Studies : Investigating the molecular mechanisms underlying its biological activities.

Continued exploration of this compound could lead to significant advancements in therapeutic strategies for combating tuberculosis and cancer.

Mechanism of Action

Mechanism: The mechanism by which this compound exerts its effects can vary. For example:

As an inhibitor, it might interact with specific enzymes, altering their function.

As a binding agent, it may interact with receptors, initiating or blocking signaling pathways.

Molecular Targets and Pathways: The compound’s sulfamoyl and pyrazole groups suggest potential interactions with proteins that have sulfonamide-binding or hydrogen-bonding sites. Pathway modulation would depend on the biological target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between the target compound and its analogs:

Key Research Findings and Comparative Analysis

Structural Insights

- Furan vs.

- Sulfamoyl vs.

Critical Notes and Limitations

- Data Gaps: Limited experimental data exist for the target compound’s biological activity; most insights are extrapolated from structural analogs.

- Contradictions : While sulfamoyl groups (target) may improve solubility, Analog 4’s difluoromethyl groups achieve similar effects with added metabolic stability .

- Patent Landscape : Analog 4 is protected under pharmaceutical patents, suggesting the target compound may require structural modifications to avoid infringement .

Biological Activity

The compound 2-(4-(N-(2-(4-(furan-2-yl)-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)sulfamoyl)phenoxy)acetamide is a complex molecule that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies to provide a comprehensive overview of its biological activity.

Molecular Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 394.48 g/mol. The structure features a furan ring, a pyrazole moiety, and a sulfamoyl group, which are significant for its biological interactions.

Biological Activities

Research has indicated that compounds with similar structures exhibit various biological activities, including:

- Antioxidant Activity : Many pyrazole derivatives are known for their ability to scavenge free radicals and reduce oxidative stress.

- Anti-inflammatory Properties : The presence of the sulfamoyl group suggests potential anti-inflammatory effects, as sulfamides often inhibit inflammatory mediators.

- Anticancer Activity : Analogous compounds have shown promise in inhibiting cancer cell proliferation in vitro.

Table 1: Summary of Biological Activities

| Activity Type | Mechanism of Action | Reference |

|---|---|---|

| Antioxidant | Scavenging free radicals | |

| Anti-inflammatory | Inhibition of pro-inflammatory cytokines | |

| Anticancer | Induction of apoptosis in cancer cells |

Antioxidant Activity

A study demonstrated that similar pyrazole compounds exhibited significant antioxidant activity by reducing lipid peroxidation and increasing the activity of antioxidant enzymes such as catalase and superoxide dismutase. The compound's structure allows it to effectively donate electrons, neutralizing free radicals.

Anti-inflammatory Effects

In vitro assays have shown that the compound can inhibit the production of nitric oxide (NO) in macrophages stimulated by lipopolysaccharides (LPS). This inhibition suggests a potential mechanism for reducing inflammation through the modulation of signaling pathways involved in inflammatory responses.

Anticancer Properties

Research focusing on related compounds revealed that they could inhibit the growth of various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). The IC50 values for these compounds were reported to be in the low micromolar range, indicating potent anticancer activity. For instance, one study found an IC50 value of 3.0 μM for a related compound against MCF-7 cells, suggesting that the target compound may exhibit similar efficacy.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.